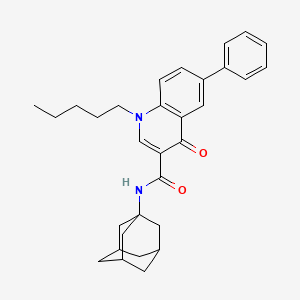

N-(Adamant-1-yl)-4-oxo-1-pentyl-6-phenyl-1,4-dihydroquinoline-3-carboxamide

Übersicht

Beschreibung

COR 170 ist ein selektiver inverser Agonist des Cannabinoid-Rezeptors vom Typ 2 (CB2). Es handelt sich um ein 4-Chinolon-3-carbonsäure-Derivat mit der Summenformel C31H36N2O2 und einem Molekulargewicht von 468,63 g/mol . Diese Verbindung hat in der Forschung im Zusammenhang mit Entzündungen und Neuroprotektion Potenzial gezeigt .

Herstellungsmethoden

Die Synthese von COR 170 umfasst die Herstellung von 4-Chinolon-3-carbonsäure-Derivaten. Der Syntheseweg umfasst in der Regel folgende Schritte:

Bildung des Chinolon-Kerns: Dies wird durch eine Cyclisierungsreaktion erreicht, an der ein geeignetes Anilin-Derivat und ein β-Ketoester beteiligt sind.

Funktionalisierung des Chinolon-Kerns: Der Chinolon-Kern wird dann funktionalisiert, um die Carboxylgruppe in 3-Stellung einzuführen.

Einführung der Adamantylgruppe: Die Adamantylgruppe wird durch eine nucleophile Substitutionsreaktion eingeführt.

Abschließende Modifikationen:

Vorbereitungsmethoden

The synthesis of COR 170 involves the preparation of 4-quinolone-3-carboxylic acid derivatives. The synthetic route typically includes the following steps:

Formation of the quinolone core: This is achieved through a cyclization reaction involving an appropriate aniline derivative and a β-ketoester.

Functionalization of the quinolone core: The quinolone core is then functionalized to introduce the carboxylic acid group at the 3-position.

Introduction of the adamantyl group: The adamantyl group is introduced through a nucleophilic substitution reaction.

Final modifications:

Analyse Chemischer Reaktionen

COR 170 unterliegt verschiedenen Arten chemischer Reaktionen:

Oxidation: COR 170 kann Oxidationsreaktionen unterliegen, insbesondere am Chinolon-Kern.

Reduktion: Reduktionsreaktionen können an den im Molekül vorhandenen Carbonylgruppen auftreten.

Substitution: Nucleophile Substitutionsreaktionen sind üblich, insbesondere für die Einführung verschiedener funktioneller Gruppen.

Zu den in diesen Reaktionen verwendeten gängigen Reagenzien und Bedingungen gehören Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Nucleophile wie Alkylhalogenide. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab.

Wissenschaftliche Forschungsanwendungen

COR 170 hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Werkzeugverbindung verwendet, um die Struktur-Wirkungs-Beziehungen von CB2-Rezeptorliganden zu untersuchen.

Biologie: COR 170 wird in biologischen Studien verwendet, um die Rolle von CB2-Rezeptoren in verschiedenen physiologischen und pathologischen Prozessen zu untersuchen.

Wirkmechanismus

COR 170 übt seine Wirkung aus, indem es selektiv an den CB2-Rezeptor bindet und diesen inhibiert. Dieser Rezeptor befindet sich hauptsächlich im Immunsystem und ist an der Modulation von Entzündungen und Immunreaktionen beteiligt. Durch seine Wirkung als inverser Agonist reduziert COR 170 die Aktivität des CB2-Rezeptors, was zu einer Abnahme von Entzündungen und Neuroprotektion führt .

Wirkmechanismus

COR 170 exerts its effects by selectively binding to and inhibiting the CB2 receptor. This receptor is primarily found in the immune system and is involved in modulating inflammation and immune responses. By acting as an inverse agonist, COR 170 reduces the activity of the CB2 receptor, leading to decreased inflammation and neuroprotection .

Vergleich Mit ähnlichen Verbindungen

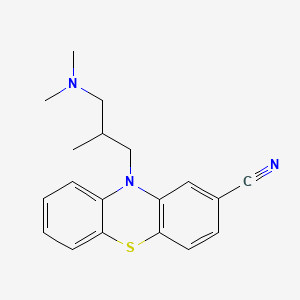

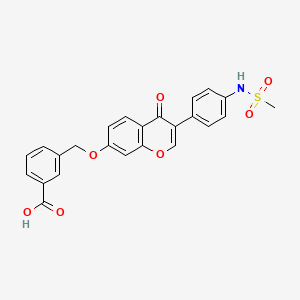

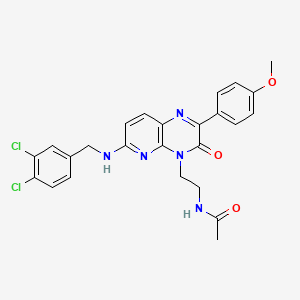

COR 170 ist aufgrund seiner hohen Selektivität für den CB2-Rezeptor gegenüber dem Cannabinoid-Rezeptor vom Typ 1 (CB1) einzigartig. Zu ähnlichen Verbindungen gehören:

COR 167: Ein weiterer CB2-Agonist mit ähnlichen entzündungshemmenden und neuroprotektiven Eigenschaften.

GW405833: Ein partieller Agonist des CB2-Rezeptors, der in ähnlichen Forschungsanwendungen verwendet wird.

JWH-133: Ein selektiver CB2-Rezeptoragonist mit Anwendungen in der Entzündungs- und Neuroprotektionsforschung.

COR 170 zeichnet sich durch seine inverse Agonistenaktivität aus, die es von anderen CB2-Rezeptoragonisten und -partialagonisten unterscheidet.

Eigenschaften

IUPAC Name |

N-(1-adamantyl)-4-oxo-1-pentyl-6-phenylquinoline-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H36N2O2/c1-2-3-7-12-33-20-27(30(35)32-31-17-21-13-22(18-31)15-23(14-21)19-31)29(34)26-16-25(10-11-28(26)33)24-8-5-4-6-9-24/h4-6,8-11,16,20-23H,2-3,7,12-15,17-19H2,1H3,(H,32,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSJISJDTJJYBFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C=C(C(=O)C2=C1C=CC(=C2)C3=CC=CC=C3)C(=O)NC45CC6CC(C4)CC(C6)C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H36N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3S)-4-[[(2S)-1-[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carbonyl]amino]-4-oxo-3-(2-propylpentanoylamino)butanoic acid](/img/structure/B1669350.png)

![3-ethyl-1-propyl-8-[1-[[3-(trifluoromethyl)phenyl]methyl]pyrazol-4-yl]-7H-purine-2,6-dione](/img/structure/B1669358.png)

![N-(2-aminophenyl)-4-[1-[(1,3-dimethylpyrazol-4-yl)methyl]piperidin-4-yl]benzamide](/img/structure/B1669369.png)